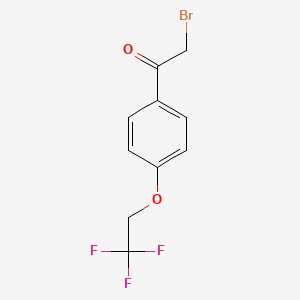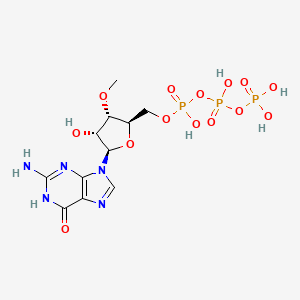
3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is a methylated derivative of guanosine triphosphate. This compound is notable for its role in various biochemical processes, particularly in the study of RNA synthesis and function. It is often used in research settings to investigate the mechanisms of RNA polymerase and other enzymes involved in nucleic acid metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of guanosine triphosphate. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous solution with a suitable base like sodium hydroxide or potassium carbonate to facilitate the methylation at the 3’-hydroxyl group of guanosine triphosphate.
Industrial Production Methods
Industrial production of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: Nucleophilic substitution reactions can take place, especially at the phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as ammonia or primary amines can react with the phosphate groups under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-3’-O-methylguanosine 5’-(tetrahydrogen triphosphate), while substitution reactions can yield various modified nucleotides.
Applications De Recherche Scientifique
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) has several important applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of nucleotides.
Biology: This compound is crucial in the study of RNA synthesis and function, particularly in understanding the role of methylation in RNA processing and stability.
Medicine: Research involving this compound can provide insights into the mechanisms of diseases related to RNA metabolism and potential therapeutic targets.
Industry: It is used in the development of diagnostic tools and assays for detecting and quantifying RNA and related biomolecules.
Mécanisme D'action
The mechanism of action of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA by RNA polymerase. The methylation at the 3’-position can affect the binding and processing of RNA by various enzymes, influencing RNA stability and function. This compound can also act as a chain terminator in RNA synthesis, providing a tool for studying the elongation and termination phases of transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-(tetrahydrogen triphosphate): The non-methylated form, which is a standard nucleotide involved in RNA synthesis.
2’-O-Methylguanosine 5’-(tetrahydrogen triphosphate): Another methylated derivative, but with the methyl group at the 2’-position.
7-Methylguanosine 5’-(tetrahydrogen triphosphate): Methylated at the 7-position, commonly found in the cap structure of eukaryotic mRNA.
Uniqueness
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can influence RNA polymerase activity and RNA stability differently compared to other methylated nucleotides. This makes it a valuable tool for dissecting the roles of methylation in RNA biology and for developing novel therapeutic strategies targeting RNA processes.
Propriétés
Formule moléculaire |
C11H18N5O14P3 |
|---|---|
Poids moléculaire |
537.21 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
OHOBECDATGAGJW-KQYNXXCUSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


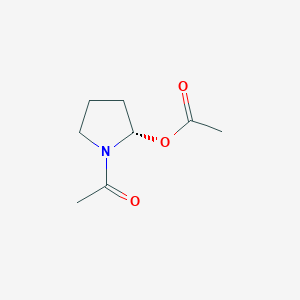

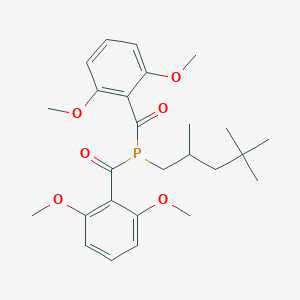
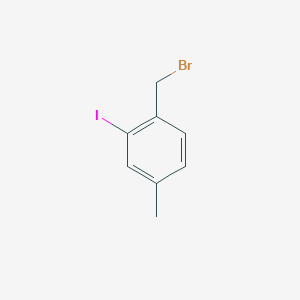
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
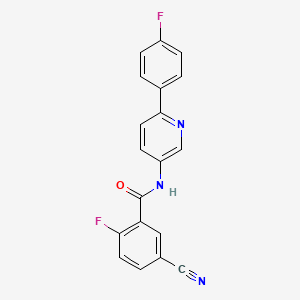
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
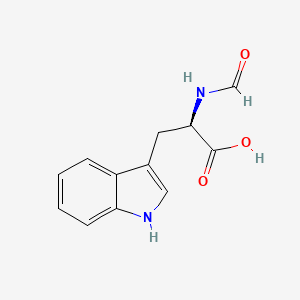
![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
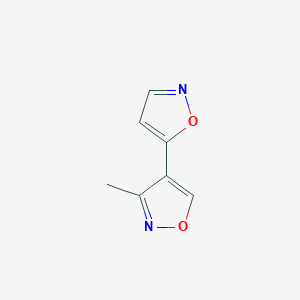


![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
